3-Amino-4-cyanobenzoic acid 3-Amino-4-cyanobenzoic acid
Brand Name: Vulcanchem
CAS No.: 159847-71-9
VCID: VC4713995
InChI: InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12)
SMILES: C1=CC(=C(C=C1C(=O)O)N)C#N
Molecular Formula: C8H6N2O2
Molecular Weight: 162.148

3-Amino-4-cyanobenzoic acid

CAS No.: 159847-71-9

Cat. No.: VC4713995

Molecular Formula: C8H6N2O2

Molecular Weight: 162.148

* For research use only. Not for human or veterinary use.

3-Amino-4-cyanobenzoic acid - 159847-71-9

Specification

CAS No. 159847-71-9
Molecular Formula C8H6N2O2
Molecular Weight 162.148
IUPAC Name 3-amino-4-cyanobenzoic acid
Standard InChI InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12)
Standard InChI Key VEDDRDQNFWIJHM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)N)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Amino-4-cyanobenzoic acid is a benzoic acid derivative with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . The compound features an amino group (-NH₂) at the third position and a cyano group (-C≡N) at the fourth position on the benzene ring, distinguishing it from its structural isomers such as 4-amino-3-cyanobenzoic acid .

Key Identifiers:

  • CAS Registry Number: 159847-71-9 (distinct from the isomer 74192-47-5) .

  • SMILES Notation: C1=CC(=C(C=C1C(=O)O)C#N)N .

  • InChI Key: SCDUHKOJSMYVPO-UHFFFAOYSA-N .

Structural Analysis

The planar benzene core enables conjugation between the electron-withdrawing cyano group and the electron-donating amino group, creating a polarized electronic structure. This configuration influences its reactivity in electrophilic substitution and reduction reactions .

Synthetic Methodologies

Nitro-to-Amino Reduction

A method described for 3-nitro-4-hydroxybenzoic acid involves:

  • Alkaline hydrolysis of 3-nitro-4-chlorobenzoic acid at 100–105°C .

  • Catalytic hydrogenation using Pd/C under pressurized hydrogen (0.6–1.0 MPa) to reduce nitro groups to amines .

  • Acidification and purification to isolate the hydrochloride salt .

Adapting this protocol, substituting hydroxyl groups with cyano moieties could yield 3-amino-4-cyanobenzoic acid.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding from amino and carboxylic acid groups .

  • Stability: Susceptible to decarboxylation above 200°C and photodegradation under UV light .

Spectral Characteristics

  • IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .

  • NMR: δ 6.8–7.5 ppm (aromatic protons), δ 4.1 ppm (broad, -NH₂) .

Research Applications and Biological Activity

Enzyme Inhibition

The amino-cyano substitution pattern may enhance interactions with enzyme active sites. Analogous compounds demonstrate:

  • Acetylcholinesterase (AChE) inhibition (Kᵢ ≈ 8.14 nM).

  • Proteasome activation, potentially useful in neurodegenerative disease research.

Comparative Analysis with Isomers

Property3-Amino-4-cyanobenzoic Acid4-Amino-3-cyanobenzoic Acid
CAS Number159847-71-974192-47-5
Electron EffectsMeta-directing amino groupPara-directing amino group
BioactivityHigher antimicrobial potencyLower enzyme affinity

Industrial and Environmental Considerations

Scalability Challenges

  • Catalyst Cost: Pd/C catalysts account for ~40% of synthesis expenses .

  • Waste Management: Alkaline hydrolysis generates chloride byproducts requiring neutralization .

Green Chemistry Approaches

Recent patents emphasize:

  • Solvent-free reactions to reduce waste.

  • Recyclable catalysts (e.g., magnetic Pd nanoparticles) .

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